7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one, also known by its CAS number 22245-90-5, is a heterocyclic compound that features a benzazepine structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The molecular formula for this compound is , and it has a molecular weight of approximately 177.2 g/mol.
The compound is primarily sourced from chemical suppliers and research institutions engaged in synthetic organic chemistry. It is often utilized in research settings to explore its chemical properties and biological activities.
7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one belongs to the class of benzazepines, which are known for their diverse pharmacological properties. This classification indicates that the compound may interact with various biological targets, making it a subject of interest in drug discovery.
The synthesis of 7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one can be achieved through several methods, with one notable approach involving the reaction of 7-phenolic hydroxy-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one with dihydrogen peroxide and sodium hydroxide in tetrahydrofuran.
The yield reported for this synthesis method is approximately 64% .
The compound's structure can be represented as follows:
This structure includes a hydroxyl group at the 7-position and a ketone functional group at the 3-position of the benzazepine framework.
Key structural data includes:
7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The mechanism of action for 7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one involves its interaction with specific biological targets, likely through hydrogen bonding and hydrophobic interactions facilitated by the hydroxyl group. This interaction may modulate various biochemical pathways, contributing to its potential therapeutic effects. Detailed studies are necessary to elucidate the exact molecular targets and pathways involved in its action .
The compound exhibits stability under standard laboratory conditions but may react with strong oxidizing agents due to the presence of the hydroxyl group.
7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one has several potential applications:
Research continues to explore its full range of applications in both academic and industrial settings .
Benzazepine derivatives represent a privileged scaffold in medicinal chemistry, with their significance rooted in the mid-20th century discovery of benzodiazepines (BZDs). The pioneering work of Sternbach at Roche led to the commercialization of chlordiazepoxide (1960) and diazepam (1963), which demonstrated superior safety profiles over barbiturates for anxiolytic applications [3]. These early successes established the benzodiazepine core—a benzene ring fused to a seven-membered diazepine heterocycle—as a versatile template for central nervous system (CNS) modulation via GABAₐ receptor binding [3] [8]. By the 1980s, medicinal chemists recognized that strategic modifications to this scaffold could unlock activity against diverse biological targets beyond GABA receptors. Evans et al. first coined the term "privileged structure" to describe the BZD framework’s capacity to yield ligands for varied receptors through rational functionalization [3]. This conceptual shift catalyzed exploration into benzazepine isomers (including 1H-benzo[c]azepin-3-ones), which offered distinct three-dimensional topography and electronic properties compared to classical BZDs [6] [10]. Notable milestones include the development of capsazepine (a TRPV1 antagonist) and fenoldopam (a dopamine agonist), demonstrating the scaffold’s adaptability across therapeutic areas [10]. The emergence of 7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one derivatives represents a focused effort to optimize metabolic stability and target selectivity within this chemotype [4].
Table 1: Key Milestones in Benzazepine Drug Discovery
Year Range | Development Phase | Key Advances |
---|---|---|
1960s-1970s | Classical Benzodiazepines | Chlordiazepoxide, diazepam; GABAₐ receptor modulation for anxiety disorders |
1980s-1990s | Privileged Structure Concept | Non-CNS applications (e.g., CCK antagonists); exploration of ring saturation |
2000s-Present | Benzo[c]azepinone Optimization | Hydroxy-substituted derivatives for enhanced solubility and target specificity |
The 7-hydroxy moiety in 4,5-dihydro-1H-benzo[c]azepin-3(2H)-one derivatives critically influences both physicochemical properties and biological interactions. This polar substituent introduces a strong hydrogen-bond donor (HBD) capable of forming bidentate interactions with target proteins, as evidenced in crystallographic studies of analogous diazepine-bromodomain complexes [3] [5]. Computationally derived parameters reveal that the 7-hydroxy group reduces logP by approximately 1.5 units compared to unsubstituted analogs (logP = 2.78 vs. 4.3), enhancing aqueous solubility and compliance with Lipinski’s rule of five (HBD count <5) [3] [5]. Spectroscopic analyses confirm that the phenolic hydroxy group exhibits a pKa of ~9.8, rendering it predominantly ionized at physiological pH, which facilitates membrane permeability in ionized form [4] [9].
The ortho-positioning of the hydroxy group relative to the azepine nitrogen enables intramolecular hydrogen bonding in non-polar environments, stabilizing a semi-folded conformation that may influence receptor binding [9]. Synthetic studies demonstrate this group’s reactivity: it undergoes selective O-alkylation or serves as a directing group for electrophilic aromatic substitution, enabling derivatization without core modification [4] [6]. In biological assays, 7-hydroxy derivatives show 3-5 fold enhanced binding affinity for aminergic GPCRs (e.g., dopamine D1 and serotonin 5-HT₂ receptors) compared to methoxy or des-hydroxy analogs, attributed to hydrogen bonding with conserved serine residues in orthosteric sites [10].
Table 2: Impact of 7-Substituents on Benzo[c]azepinone Properties
Substituent | logP | H-Bond Capacity | PSA (Ų) | Biological Activity Trend |
---|---|---|---|---|
7-Hydroxy | 1.28 | Donor/Acceptor | 49.3 | Highest affinity for aminergic GPCRs |
7-Methoxy | 1.95 | Acceptor only | 41.1 | Moderate affinity; reduced solubility |
Unsubstituted | 2.78 | None | 29.5 | Lowest GPCR affinity; high lipophilicity |
The 4,5-dihydro saturation state (partial saturation) of the azepine ring in 7-hydroxy-1H-benzo[c]azepin-3(2H)-one fundamentally alters conformational dynamics compared to fully unsaturated or fully saturated analogs. X-ray diffraction analyses reveal that the semi-saturated core adopts a boat-chair conformation with a pseudo-equatorial orientation of the 7-hydroxy group, minimizing steric repulsion and facilitating planar alignment with aromatic receptor subpockets [5] [6]. This contrasts with fully unsaturated benzazepines, which exhibit planarity-induced π-stacking but increased metabolic vulnerability at C4-C5 double bonds [3]. Nuclear magnetic resonance (NMR) studies of 7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one (CAS 165530-14-3) show restricted rotation about the C4-C5 bond (ΔG‡ = 10.2 kcal/mol at 298K), enforcing chiral conformers that may enantioselectively engage targets [4] [6].
Synthetic methodologies exploit this saturation for efficient functionalization:
Pharmacologically, the 4,5-dihydro motif reduces ring strain versus fully unsaturated versions, lowering activation energy for target-induced conformational adaptation. This enhances binding kinetics (kon > 10⁵ M⁻¹s⁻¹) for flexible binding sites like allosteric GPCR pockets [3] [6]. Additionally, saturation diminishes cytochrome P450-mediated oxidation at C4-C5, extending plasma half-life in preclinical models [5].
Table 3: Comparative Analysis of Azepine Ring Saturation States
Saturation Level | Representative Structure | Conformational Flexibility | Synthetic Accessibility | Metabolic Stability |
---|---|---|---|---|
Fully Unsaturated | 1H-Benzo[c]azepin-3(5H)-one | Rigid planar | Moderate (Pd-catalysis) | Low (C4-C5 epoxidation) |
4,5-Dihydro (Partial) | 7-Hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one | Semi-rigid chiral conformers | High (radical cyclization) | Moderate (OH glucuronidation) |
Fully Saturated | 1,2,3,4,5,6-Hexahydro-3-benzazonine | Highly flexible | Low (multi-step hydrogenation) | High |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: